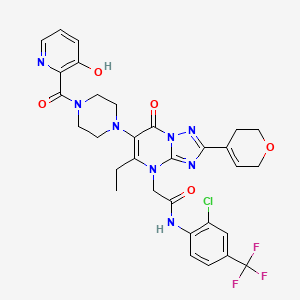
Werner syndrome RecQ helicase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Werner syndrome RecQ helicase-IN-3 is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancers with microsatellite instability (MSI). The WRN protein plays a crucial role in DNA repair and maintenance of genome integrity, and its inhibition can lead to synthetic lethality in MSI cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Werner syndrome RecQ helicase-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Werner syndrome RecQ helicase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products:
Scientific Research Applications
Werner syndrome RecQ helicase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of WRN in maintaining genome stability.
Biology: Helps in understanding the molecular pathways involved in Werner syndrome and other related genetic disorders.
Medicine: Potential therapeutic agent for treating MSI cancers by inducing synthetic lethality in cancer cells.
Industry: Used in the development of new drugs targeting DNA repair pathways
Mechanism of Action
Werner syndrome RecQ helicase-IN-3 exerts its effects by binding to the WRN protein and inhibiting its helicase activity. This inhibition prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately cell death in MSI cancer cells. The molecular targets include the D1 and D2 helicase domains of WRN, and the pathways involved are related to DNA repair and genome stability .
Comparison with Similar Compounds
Bloom syndrome RecQ helicase inhibitor: Similar in function but targets the Bloom syndrome protein (BLM).
RECQL4 inhibitor: Targets the RECQL4 protein involved in Rothmund-Thomson syndrome.
RECQL5 inhibitor: Another member of the RecQ helicase family with distinct functions
Uniqueness: Werner syndrome RecQ helicase-IN-3 is unique due to its high specificity and potency in inhibiting WRN. Its ability to induce synthetic lethality in MSI cancer cells makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C31H30ClF3N8O5 |
|---|---|
Molecular Weight |
687.1 g/mol |
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C31H30ClF3N8O5/c1-2-22-26(40-10-12-41(13-11-40)28(46)25-23(44)4-3-9-36-25)29(47)43-30(38-27(39-43)18-7-14-48-15-8-18)42(22)17-24(45)37-21-6-5-19(16-20(21)32)31(33,34)35/h3-7,9,16,44H,2,8,10-15,17H2,1H3,(H,37,45) |
InChI Key |
JXPFVKAENGSGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


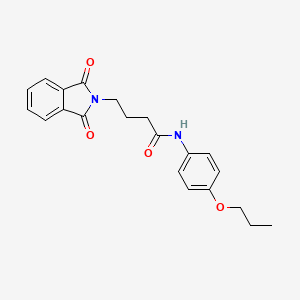

![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

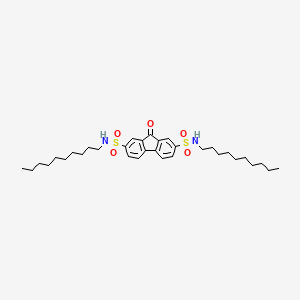
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)
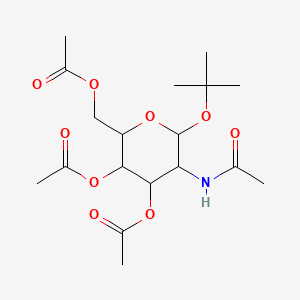
![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
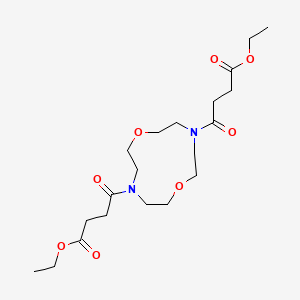
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)
![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)
